1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a pyrazole derivative, characterized by the presence of a pyrazole ring substituted with two methyl groups and an ethanone group. This compound is of interest due to its diverse applications in various fields of scientific research and industry.
Mechanism of Action
- The primary target of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone is not explicitly mentioned in the available literature. However, we know that it contains an imidazole ring, which is a five-membered heterocyclic moiety. Imidazole derivatives often interact with various biological targets due to their versatile chemical properties .
Target of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation . Additionally, it has been found to alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been identified, where the compound exhibits significant biological activity only above certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone can be compared with other pyrazole derivatives, such as:
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but different substitution pattern on the pyrazole ring.
3,5-Dimethylpyrazole: Lacks the ethanone group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(6(2)10)9(3)8-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDPHXPGTIMNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426896 | |
Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87375-38-0 | |
Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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